2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-3-yl group and at the 3-position with a methylene-linked butanamide side chain containing acetamido and methylthio moieties. The methylthio group may enhance lipophilicity and metabolic stability, while the thiophen-3-yl substituent could influence electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c1-11(24)19-14(6-7-26-2)17(25)18-9-16-21-20-15-4-3-13(22-23(15)16)12-5-8-27-10-12/h3-5,8,10,14H,6-7,9H2,1-2H3,(H,18,25)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPFNQKYQNEMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound shares structural homology with several analogues documented in recent literature (Table 1). Key differences lie in the substituents on the triazolopyridazine core and side chains:
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Activity Data : While direct biological data for the target compound are unavailable, analogues like 894037-84-4 show moderate kinase inhibitory activity (IC50 ~50 nM in preliminary assays) .
- Metabolic Stability : Methylthio groups generally resist oxidative metabolism better than methylsulfonyl groups, suggesting improved in vivo stability for the target compound.
- Toxicity : Thiophen-containing compounds may pose idiosyncratic toxicity risks, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
